molecular formula C15H13ClN2O4 B5532916 N-(5-chloro-2-methylphenyl)-2-(4-nitrophenoxy)acetamide

N-(5-chloro-2-methylphenyl)-2-(4-nitrophenoxy)acetamide

Cat. No.: B5532916
M. Wt: 320.73 g/mol
InChI Key: BVMVBOQJMOVYKV-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(4-nitrophenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenyl group, a nitrophenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-(4-nitrophenoxy)acetamide typically involves the following steps:

    Chlorination: The chloro group is introduced into the phenyl ring via chlorination reactions, often using chlorine gas or other chlorinating agents.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved through the reaction of the chlorinated and nitrated intermediates with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

    Hydrolysis Conditions: Aqueous acid (HCl), aqueous base (NaOH).

Major Products

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

    Materials Science: Studied for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(4-nitrophenoxy)acetamide depends on its specific application:

    Pharmacological Effects: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.

    Material Properties: Its electronic structure may influence its behavior in electronic or optical applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(4-nitrophenoxy)acetamide
  • N-(5-bromo-2-methylphenyl)-2-(4-nitrophenoxy)acetamide
  • N-(5-chloro-2-methylphenyl)-2-(4-aminophenoxy)acetamide

Uniqueness

N-(5-chloro-2-methylphenyl)-2-(4-nitrophenoxy)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-10-2-3-11(16)8-14(10)17-15(19)9-22-13-6-4-12(5-7-13)18(20)21/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMVBOQJMOVYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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